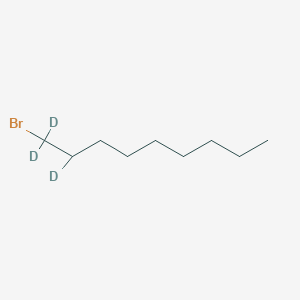

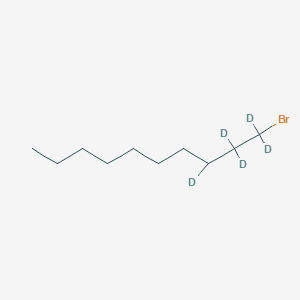

1-Bromo-1,1,2,2,3-pentadeuteriodecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-1,1,2,2,3-pentadeuteriodecane is a chemical compound with the molecular formula C10H16BrD51. It is not intended for human or veterinary use and is primarily used for research1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 1-Bromo-1,1,2,2,3-pentadeuteriodecane. However, the synthesis of similar compounds often involves bromination reactions2.Molecular Structure Analysis

The molecular structure of 1-Bromo-1,1,2,2,3-pentadeuteriodecane is not explicitly available. However, the molecular weight is 226.20854891.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-Bromo-1,1,2,2,3-pentadeuteriodecane. However, similar compounds often undergo substitution and elimination reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,1,2,2,3-pentadeuteriodecane are not explicitly available. However, its molecular weight is 226.20854891.

Wissenschaftliche Forschungsanwendungen

Pd-Catalyzed Direct Arylations of Heteroarenes

Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .

Methods of Application

The experimental procedure involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base. Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

Results or Outcomes

High yields in arylated heteroarenes were obtained. The major side-products of the reaction are HBr/KOAc. This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .

Synthesis of Imidazoles

Scientific Field

This research is in the field of Bioorganic Chemistry .

Application Summary

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Methods of Application

The review is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle. The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Results or Outcomes

The review provides a comprehensive overview of the recent advances in the synthesis of imidazoles, including discussion of scope and limitations, reaction mechanisms, and future challenges .

Antifungal Properties of Synthetic Compounds

Scientific Field

This research is in the field of Pharmaceutical Chemistry .

Application Summary

The study offers significant insight into employing pyrrolo [1,2-a]quinoline analogues as novel antifungal agents against C. albicans .

Methods of Application

The study involves the synthesis of pyrrolo [1,2-a]quinoline analogues and testing their antifungal properties against C. albicans .

Results or Outcomes

The results suggest that these compounds could be potential antifungal agents, warranting further investigation .

Synthesis and Functionalisation of Pyrene Derivatives

Scientific Field

This research is in the field of Organic Chemistry .

Application Summary

The research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Methods of Application

The study involves elucidating efficient synthetic methodologies and reaction conditions for the synthesis and functionalisation of pyrene derivatives .

Results or Outcomes

The results of the study provide new possibilities for the utilisation of pyrene derivatives in various fields .

Safety And Hazards

Zukünftige Richtungen

There is no specific information available on the future directions of 1-Bromo-1,1,2,2,3-pentadeuteriodecane. However, similar compounds are often used in research to develop new materials and therapeutic agents8.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-UQJCUSATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2,3-pentadeuteriodecane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)